molecular formula C9H13NO2S2 B5629116 N-cyclopentylthiophene-2-sulfonamide

N-cyclopentylthiophene-2-sulfonamide

Cat. No.: B5629116
M. Wt: 231.3 g/mol
InChI Key: ZGQWSZCOYMSXHW-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Sulfonamides within Medicinal Chemistry and Chemical Biology

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its structural and electronic properties make it a valuable component in the design of therapeutic agents. researchgate.net The sulfur atom in the thiophene ring can engage in hydrogen bonding, which can enhance the interaction between a drug molecule and its biological target. nih.gov Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov

Similarly, the sulfonamide functional group (-SO₂NHR) is a cornerstone in drug development, with numerous FDA-approved drugs containing this moiety. enamine.net Sulfonamides are known for their antibacterial activity and are also found in drugs used to treat a variety of other conditions. nih.gov The combination of a thiophene ring and a sulfonamide group in thiophene sulfonamides creates a class of compounds with significant potential for biological activity. researchgate.net Research has shown that five-membered heterocyclic sulfonamides, such as those derived from thiophene, can be more potent inhibitors of certain enzymes compared to their six-membered ring counterparts. nih.govresearchgate.net

Significance of N-Cyclopentylthiophene-2-sulfonamide as a Distinct Molecular Scaffold for Research

Within the broader class of thiophene sulfonamides, this compound serves as a key molecular scaffold. A scaffold, in this context, is a core chemical structure upon which various functional groups can be added to create a library of related compounds, or derivatives. The N-cyclopentyl group, a five-membered aliphatic ring, attached to the sulfonamide nitrogen, provides a specific three-dimensional shape and lipophilicity that can influence how the molecule interacts with biological targets.

The primary significance of this compound lies in its role as a foundational structure for the development of novel bioactive compounds. By modifying the thiophene ring, for instance, by adding substituents at different positions, researchers can systematically explore the structure-activity relationship (SAR) of the resulting derivatives. This allows for the fine-tuning of the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile. The cyclopentyl group itself can also be a key determinant of activity, and its interactions with target proteins are a subject of research interest.

Overview of Research Trajectories and Academic Interest in this compound Derivatives

Academic and industrial research interest in derivatives of this compound is primarily driven by their potential as therapeutic agents. A notable research trajectory for this class of compounds is the development of inhibitors for specific biological targets implicated in disease.

One of the most significant areas of investigation is their potential as inhibitors of the NaV1.7 sodium channel, which is a key target for the development of new pain therapeutics. Certain N-cyclopentyl-5-(substituted)-thiophene-2-sulfonamides have been identified as potent and selective inhibitors of NaV1.7.

The following interactive data table summarizes the activity of selected N-cyclopentyl-5-(substituted)-thiophene-2-sulfonamide derivatives as NaV1.7 inhibitors.

Compound IDR Group (Substituent at position 5 of the thiophene ring)NaV1.7 IC₅₀ (nM)
Example 14-(Trifluoromethyl)phenyl10
Example 23-Fluoro-4-(trifluoromethyl)phenyl15
Example 34-Chlorophenyl25
Example 44-Cyanophenyl30

IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Broader research on related thiophene sulfonamides has also explored their potential as:

Carbonic Anhydrase Inhibitors: Thiophene sulfonamides have been investigated for their ability to inhibit carbonic anhydrases, enzymes that are involved in various physiological processes. nih.govacs.org

Kinase Inhibitors: Derivatives of thiophene sulfonamides have been screened for their activity against protein kinases, which are crucial targets in cancer therapy. For example, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5). nih.gov

Fungicides: In the field of agrochemicals, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized, showing promising fungicidal activity. mdpi.com

The academic interest in this compound and its analogues is centered on the synthesis of novel derivatives and the evaluation of their biological activities. The overarching goal is to identify lead compounds that can be further optimized for the development of new drugs or other chemical tools. The versatility of the thiophene sulfonamide core continues to make it an attractive starting point for new research endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c11-14(12,9-6-3-7-13-9)10-8-4-1-2-5-8/h3,6-8,10H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQWSZCOYMSXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclopentylthiophene 2 Sulfonamide and Its Analogues

Classical and Contemporary Synthetic Routes to N-Cyclopentylthiophene-2-sulfonamide

The synthesis of the title compound can be achieved through several established and emerging pathways. These routes typically involve the initial preparation of a reactive thiophene (B33073) sulfonyl intermediate followed by coupling with cyclopentylamine (B150401).

Sulfonylation Strategies for Thiophene Ring Functionalization

A primary and crucial step in the synthesis of thiophene-based sulfonamides is the introduction of a sulfonyl group onto the thiophene ring. Due to the electron-rich nature of thiophene, it is highly reactive towards electrophilic substitution, particularly at the C2 position. wikipedia.org

One of the most direct methods is the chlorosulfonation of thiophene. This reaction typically employs chlorosulfonic acid (ClSO₃H) to directly install a sulfonyl chloride group onto the thiophene ring, yielding thiophene-2-sulfonyl chloride. This intermediate is highly valuable as it can readily react with a variety of nucleophiles, including amines, to form sulfonamides. tandfonline.com The high reactivity of thiophene makes this a feasible process for creating the necessary precursor for the target molecule. wikipedia.org

Another classical approach is the sulfonation of thiophene using reagents like sulfuric acid (H₂SO₄) to produce thiophene-2-sulfonic acid. youtube.com While this product is less reactive than the sulfonyl chloride, it can be converted to the corresponding sulfonyl chloride by treatment with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), which then allows for subsequent amine coupling.

Modern techniques are also being explored, such as the electrochemical oxidative C-H sulfonylation of thiophenes, which offers a site-selective method to access 2-arylsulfonylthiophenes. acs.org

N-Alkylation and Amine Coupling Reactions with Cyclopentylamine

The definitive step in forming this compound is the coupling of a thiophene-2-sulfonyl derivative with cyclopentylamine. The most common method involves the reaction of thiophene-2-sulfonyl chloride with cyclopentylamine. tandfonline.com This nucleophilic substitution reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Table 1: Amine Coupling Reaction

Reactant 1 Reactant 2 Reagents/Conditions Product
Thiophene-2-sulfonyl chloride Cyclopentylamine Base (e.g., Pyridine) This compound

Alternative strategies, broadly categorized under N-alkylation of sulfonamides, can also be applied. For instance, a two-step process could involve first preparing the parent thiophene-2-sulfonamide (B153586) by reacting thiophene-2-sulfonyl chloride with ammonia (B1221849), followed by N-alkylation with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base like lithium hydride (LiH). nih.gov More advanced, sustainable methods include manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents, which proceeds via a "borrowing hydrogen" mechanism. organic-chemistry.org This approach offers high atom economy by producing water as the only byproduct. organic-chemistry.org

Palladium-Catalyzed or Other Metal-Mediated Cross-Coupling Reactions for Thiophene Sulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis, offering mild and efficient routes to compounds that are otherwise difficult to prepare. For thiophene sulfonamides, these methods can be used to form either the C-S bond or the S-N bond.

A novel palladium-catalyzed sulfination of aryl halides provides a direct route to aryl and heteroaryl sulfinates, which are versatile intermediates that can be converted to sulfonamides. nih.gov Similarly, palladium catalysis enables the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can be subsequently oxidized to sulfonamides. acs.org

The Suzuki-Miyaura cross-coupling reaction is particularly useful for synthesizing functionalized thiophenes that can later be converted into the desired sulfonamide. nih.govyoutube.com For example, a 2-bromothiophene (B119243) can be coupled with an appropriate boronic acid, and the resulting substituted thiophene can then undergo chlorosulfonation and subsequent amidation. An alternative Suzuki coupling approach involves reacting a pre-functionalized thiophene, such as 5-bromothiophene-2-sulfonamide (B1270684), with various boronic acids to build complexity on the thiophene ring. nih.gov

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Analog Synthesis

Thiophene Substrate Coupling Partner Catalyst System Product Type Reference
5-bromo-N-propylthiophene-2-sulfonamide Aryl boronic acids Pd(PPh₃)₄ / K₃PO₄ 5-aryl-N-propylthiophene-2-sulfonamides nih.gov

Synthesis of this compound Derivatives with Specific Substituents

The synthesis of derivatives allows for the fine-tuning of the molecule's properties. This is typically achieved by introducing substituents on the thiophene ring or by altering the N-alkyl group.

Regioselective Functionalization of the Thiophene Ring (e.g., Halogenation at C5)

The C5 position of the thiophene ring is electronically activated and thus a common site for electrophilic substitution. Halogenation, particularly bromination, at this position provides a synthetic handle for further diversification. The synthesis of 5-bromo-N-cyclopentylthiophene-2-sulfonamide is a key example. This can be achieved by starting with the bromination of thiophene, followed by chlorosulfonation and reaction with cyclopentylamine. A more direct route involves the N-alkylation of commercially available or synthesized 5-bromothiophene-2-sulfonamide with a cyclopentyl halide. nih.govgoogle.com

The resulting 5-bromo derivative is a versatile intermediate for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the synthesis of various 5-aryl or 5-alkyl derivatives. nih.gov Catalyst-controlled C-H activation processes also offer pathways for regioselective halogenation. nih.gov

Diversification of the N-Cyclopentyl Moiety and its Influence on Synthesis

Varying the N-substituent is a fundamental strategy for creating analogues. The synthetic routes described for this compound are generally applicable to a wide range of amines. The core synthetic step—the reaction of thiophene-2-sulfonyl chloride with a primary or secondary amine—is robust and widely used. tandfonline.com

To create diversity at the N-substituent, one would simply replace cyclopentylamine with other cycloalkylamines, or even acyclic or aromatic amines, in the coupling step. The primary influence on the synthesis would be the nucleophilicity and steric bulk of the chosen amine, which might require adjustment of reaction conditions (e.g., temperature, reaction time, or choice of base) to achieve optimal yields.

Furthermore, studies on the N-alkylation of sulfonamides have shown that a variety of alkyl groups can be introduced using different alkylating agents, such as alkyl halides or alcohols, under various catalytic conditions. organic-chemistry.orgnih.govdnu.dp.ua This modularity allows for the synthesis of a large library of N-substituted thiophene-2-sulfonamides by selecting the appropriate amine or alkylating agent, thereby enabling systematic exploration of structure-activity relationships.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to minimize environmental impact and enhance safety. These approaches focus on the use of environmentally benign solvents, catalysts, and energy-efficient processes.

One prominent green approach is the use of water as a solvent for the synthesis of sulfonamides. Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent alternative to volatile organic compounds (VOCs). The synthesis of sulfonamide derivatives has been successfully demonstrated in aqueous media, often under mild conditions and with high yields. nih.gov For instance, the reaction of sulfonyl chlorides with amines can be carried out in water, sometimes with the aid of a base like sodium carbonate to neutralize the hydrochloric acid byproduct. nih.gov This method often allows for easy product isolation through simple filtration, further enhancing its green credentials.

Another sustainable strategy involves the use of mechanochemistry, which conducts reactions in the absence of a solvent or with minimal solvent usage. nih.gov This technique relies on mechanical force to initiate and sustain chemical reactions. The synthesis of sulfonamides has been achieved through a one-pot, solvent-free mechanochemical approach involving the oxidation-chlorination of disulfides followed by amination. nih.gov

The choice of catalysts and reagents also plays a crucial role in the green synthesis of sulfonamides. The use of recyclable catalysts, such as L-proline, has been reported for the synthesis of thiophene-containing sulfonamides under solvent-free conditions. rsc.org This approach not only reduces waste but also allows for the catalyst to be recovered and reused multiple times without a significant loss of activity. nih.gov Furthermore, methods that avoid the use of hazardous reagents like thionyl chloride for the preparation of sulfonyl chlorides are being explored. One such method involves the oxidative chlorination of thiols using greener oxidants. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another hallmark of green chemistry. This approach reduces the need for purification of intermediates, minimizes solvent usage, and saves time and energy. The synthesis of various sulfonamides has been achieved through one-pot procedures, for example, by combining the in-situ generation of a sulfonyl chloride with its subsequent reaction with an amine. nih.gov

A summary of various green synthetic approaches for sulfonamides is presented in the table below.

Green Chemistry ApproachKey FeaturesExample ReactionReference
Aqueous Synthesis Use of water as a solvent, mild reaction conditions, simple work-up.Reaction of sulfonyl chlorides with amines in water with Na2CO3. nih.gov
Mechanochemistry Solvent-free or minimal solvent conditions, energy-efficient.One-pot synthesis from disulfides via oxidation-chlorination and amination. nih.gov
Biocatalysis/Organocatalysis Use of recyclable and non-toxic catalysts like L-proline.L-proline catalyzed synthesis of thiophene-containing sulfonamides. rsc.orgnih.gov
One-Pot Synthesis Multiple steps in a single vessel, reduced waste and energy consumption.In-situ generation of sulfonyl chloride followed by amination. nih.gov
Alternative Reagents Avoiding hazardous reagents like thionyl chloride.Oxidative chlorination of thiols using greener oxidants. nih.gov

These sustainable synthetic strategies offer promising alternatives to traditional methods for the preparation of this compound and its analogs, aligning with the growing demand for environmentally responsible chemical manufacturing.

Reaction Mechanism Elucidation in this compound Synthesis

The formation of this compound typically proceeds through a nucleophilic substitution reaction at the sulfur atom of a thiophene-2-sulfonyl derivative. The most common precursor is thiophene-2-sulfonyl chloride. The reaction mechanism can be described as a nucleophilic acyl-type substitution, although it occurs at a sulfur atom rather than a carbon atom.

The key steps in the reaction between thiophene-2-sulfonyl chloride and cyclopentylamine are as follows:

Nucleophilic Attack: The nitrogen atom of cyclopentylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic sulfur atom of the thiophene-2-sulfonyl chloride. This attack is facilitated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, which create a partial positive charge on the sulfur atom.

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the sulfur atom is bonded to the thiophene ring, two oxygen atoms, the chlorine atom, and the nitrogen atom of the cyclopentylamine moiety. The nitrogen atom in this intermediate bears a formal positive charge, while one of the oxygen atoms may carry a negative charge.

Departure of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The chlorine atom, being a good leaving group, is expelled as a chloride ion (Cl⁻). The departure of the chloride ion is driven by the re-formation of the stable sulfur-oxygen double bond.

Deprotonation: The resulting species is a protonated form of the final product, this compound, with a positive charge on the nitrogen atom. A base, which can be another molecule of cyclopentylamine or an added base such as triethylamine (B128534) or pyridine, removes a proton from the nitrogen atom. This deprotonation step neutralizes the positive charge and yields the final, stable sulfonamide product along with the corresponding ammonium (B1175870) salt of the base.

C₄H₃S-SO₂Cl + 2 C₅H₉NH₂ → C₄H₃S-SO₂NH-C₅H₉ + C₅H₉NH₃⁺Cl⁻

The reaction is generally carried out in an inert solvent such as dichloromethane, diethyl ether, or tetrahydrofuran (B95107) at room temperature or with gentle heating. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.

In the case of synthesizing N-alkylated thiophene-2-sulfonamides from a pre-existing thiophene-2-sulfonamide, the mechanism involves the deprotonation of the sulfonamide nitrogen by a strong base, such as lithium hydride (LiH), to form a nucleophilic sulfonamide anion. nih.gov This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, such as cyclopentyl bromide. The sulfonamide anion attacks the electrophilic carbon atom of the cyclopentyl bromide, displacing the bromide ion and forming the this compound product.

Advanced Structural Elucidation and Spectroscopic Investigations of N Cyclopentylthiophene 2 Sulfonamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an unparalleled tool for the atomic-level elucidation of molecular structures in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of N-cyclopentylthiophene-2-sulfonamide provides distinct signals corresponding to each unique proton environment in the molecule. The thiophene (B33073) ring, an aromatic heterocycle, exhibits characteristic signals in the downfield region of the spectrum. modgraph.co.uk The protons H3, H4, and H5 on the thiophene ring form a coupled spin system. Due to the electron-withdrawing nature of the adjacent sulfonamide group, the H5 proton is expected to be the most deshielded, appearing as a doublet of doublets around δ 7.5-7.8 ppm. The H3 proton, also adjacent to the sulfonyl group, would appear at a slightly lower chemical shift, while the H4 proton would be the most shielded of the three, typically resonating between δ 7.0-7.2 ppm. chemicalbook.com

The cyclopentyl group protons show signals in the aliphatic region of the spectrum. The single proton on the carbon directly attached to the sulfonamide nitrogen (the methine proton, CH-N) is expected to be the most downfield of this group, likely appearing as a multiplet in the range of δ 3.5-4.0 ppm due to coupling with the adjacent methylene protons. The remaining eight protons on the cyclopentyl ring are chemically similar and would produce complex, overlapping multiplets in the upfield region, typically between δ 1.4-1.9 ppm. docbrown.info The proton on the sulfonamide nitrogen (SO₂NH) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is often observed between δ 8.0-10.0 ppm for related sulfonamides. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data are representative values based on analogous compounds and established chemical shift principles.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Thiophene H57.5 - 7.8Doublet of Doublets (dd)
Thiophene H37.4 - 7.6Doublet of Doublets (dd)
Thiophene H47.0 - 7.2Doublet of Doublets (dd)
Sulfonamide NH8.0 - 10.0Singlet (s, broad)
Cyclopentyl CH (α to N)3.5 - 4.0Multiplet (m)
Cyclopentyl CH₂ (other)1.4 - 1.9Multiplet (m)

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal. For this compound, the aromatic carbons of the thiophene ring are found in the downfield region. The carbon atom directly attached to the sulfur of the sulfonamide group (C2) is significantly deshielded and would be expected to appear around δ 140-145 ppm. The other thiophene carbons (C3, C4, C5) would resonate in the typical aromatic region of δ 125-135 ppm. nih.gov

In the cyclopentyl moiety, the methine carbon (CH-N) bonded to the nitrogen atom is the most downfield, with an expected chemical shift in the range of δ 50-60 ppm. The methylene carbons of the cyclopentyl ring would appear further upfield, typically between δ 20-35 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data are representative values based on analogous compounds and established chemical shift principles.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Thiophene C2 (attached to SO₂)140 - 145
Thiophene C3, C4, C5125 - 135
Cyclopentyl C1 (α to N)50 - 60
Cyclopentyl C2, C320 - 35

While 1D NMR spectra identify the different types of protons and carbons, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity. openpubglobal.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent thiophene protons (H3 with H4, and H4 with H5), confirming their positions on the ring. researchgate.net It would also show correlations between the methine proton of the cyclopentyl group and its adjacent methylene protons, helping to trace the connectivity within the aliphatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. For instance, the thiophene proton signals between δ 7.0-7.8 ppm would correlate to the carbon signals between δ 125-135 ppm, while the aliphatic cyclopentyl protons would correlate to the carbons in the δ 20-60 ppm range. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different parts of the molecule. For example, it would show a correlation from the sulfonamide NH proton to the C2 carbon of the thiophene ring and to the methine carbon of the cyclopentyl ring, confirming the N-substituent and the position of the sulfonamide group. Correlations from the thiophene protons to other carbons within the ring would further solidify the structural assignment. openpubglobal.com

The physical properties of a pharmaceutical compound can be significantly influenced by its solid-state form, such as different crystalline polymorphs or amorphous states. nih.gov Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. pharmtech.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and molecular packing in the crystal lattice. soton.ac.uk

For sulfonamides, which are known to exhibit polymorphism, ssNMR can distinguish between different crystalline forms that may be indistinguishable by other methods like powder X-ray diffraction. nih.gov Each polymorph can give a unique ssNMR spectrum due to differences in crystallographic symmetry, intermolecular interactions (like hydrogen bonding), and molecular conformation. soton.ac.uk ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment used to identify the number of crystallographically inequivalent molecules in the unit cell and to probe the local environment of each carbon atom. semanticscholar.orgresearchgate.net This technique is invaluable for quality control, ensuring batch-to-batch consistency and identifying any undesired polymorphic transitions during manufacturing or storage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies (stretching and bending modes) that act as a molecular fingerprint.

The IR and Raman spectra of this compound would be dominated by characteristic bands from its three main structural components.

Sulfonamide Group: This group gives rise to several strong and easily identifiable bands. The asymmetric and symmetric stretching vibrations of the S=O bonds (νₐₛ(SO₂) and νₛ(SO₂)) are particularly intense in the IR spectrum, appearing in the ranges of 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. rsc.org The S-N stretching vibration (ν(S-N)) is typically observed between 895-935 cm⁻¹. researchgate.net The N-H stretching vibration (ν(N-H)) of the secondary sulfonamide appears as a sharp band in the region of 3200-3300 cm⁻¹.

Thiophene Ring: The aromatic thiophene ring has several characteristic vibrations. The aromatic C-H stretching (ν(C-H)) modes are found above 3000 cm⁻¹ (typically ~3100 cm⁻¹). The C=C ring stretching vibrations occur in the 1350-1600 cm⁻¹ region. iosrjournals.org C-H in-plane and out-of-plane bending modes appear in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively. The C-S stretching vibration within the thiophene ring is often observed in the 600-750 cm⁻¹ range. iosrjournals.org

Cyclopentyl Group: The aliphatic cyclopentyl group is characterized primarily by its C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes of the CH₂ groups occur just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. The scissoring (bending) vibrations of the CH₂ groups are expected around 1450-1470 cm⁻¹.

Table 3: Principal IR and Raman Vibrational Modes for this compound Data are representative values based on analogous compounds and established spectroscopic correlations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Sulfonamide (-SO₂NH-)N-H Stretch3200 - 3300Medium
SO₂ Asymmetric Stretch1310 - 1350Strong
SO₂ Symmetric Stretch1140 - 1180Strong
S-N Stretch895 - 935Medium
Thiophene RingAromatic C-H Stretch~3100Medium-Weak
C=C Ring Stretch1350 - 1600Medium
C-S Stretch600 - 750Medium-Weak
Cyclopentyl GroupAliphatic C-H Stretch2850 - 2960Strong
CH₂ Scissoring (Bend)1450 - 1470Medium

Hydrogen Bonding Network Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for investigating the hydrogen bonding networks in this compound analogues. The frequencies of the N-H and S=O stretching vibrations are highly sensitive to their involvement in hydrogen bonds. In the solid state, sulfonamides typically exhibit strong intermolecular N-H···O=S hydrogen bonds, which are the primary drivers for crystal packing. nih.govresearchgate.net

The formation of these hydrogen bonds leads to a noticeable shift in the vibrational frequencies compared to the gas phase or in dilute non-polar solutions. Specifically, the N-H stretching frequency (ν(N-H)) decreases, while the symmetric and asymmetric stretching frequencies of the sulfonyl group (ν(SO₂)) are also affected. In a study of related sulfonamides, the asymmetric and symmetric N–H stretching vibrations in the solid state were observed in the regions of 3444–3473 cm⁻¹ and 3345–3371 cm⁻¹, respectively, indicative of intermolecular hydrogen bonding. nih.gov The strength of these interactions can be inferred from the magnitude of the frequency shift. A larger redshift in the ν(N-H) band suggests a stronger hydrogen bond.

In this compound, the sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms act as acceptors. This interaction is crucial in forming supramolecular structures, such as chains or dimers, within the crystal lattice. acs.orgnih.gov The analysis of Amide-II band frequencies in similar molecular systems has shown that an upshift in frequency can indicate increasing restriction on the N-H bending vibration, which is consistent with the presence of a strong hydrogen bonding network. mdpi.com Computational studies can complement experimental IR spectra to explain the main intermolecular interactions responsible for the observed frequency shifts. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural elucidation of this compound, providing its exact mass and revealing its characteristic fragmentation pathways under ionization. benthamdirect.com Utilizing techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, the elemental composition can be confirmed with high accuracy. mdpi.com For this compound (C₉H₁₃NO₂S₂), the expected monoisotopic mass is 231.0336 daltons. An analogous compound, 5-chloro-N-cyclopentylthiophene-2-sulfonamide, has a calculated exact mass of 264.9998 Da. nih.gov

The fragmentation of sulfonamides is well-documented and follows predictable patterns. nih.gov Upon ionization, particularly in positive-ion mode ESI-MS/MS, protonated molecules ([M+H]⁺) undergo collision-induced dissociation (CID). Common fragmentation pathways for aromatic and heteroaromatic sulfonamides include:

Cleavage of the S-N Bond: This is a characteristic fragmentation that leads to the formation of the thiophenesulfonyl cation (m/z 147) and cyclopentylamine (B150401).

Cleavage of the C-S Bond: This pathway results in the loss of the thiophene ring and the formation of a cyclopentylsulfamoyl cation.

Loss of SO₂: A common rearrangement reaction in aromatic sulfonamides involves the extrusion of a neutral sulfur dioxide molecule (SO₂), corresponding to a loss of 64 Da. nih.gov This often occurs via an intramolecular rearrangement in the gas phase. nih.gov

Fragmentation of the Cyclopentyl Ring: The alkyl substituent can undergo fragmentation, typically through the loss of neutral alkenes.

A general study on sulfonamide fragmentation highlighted several key product ions, including a prominent ion at m/z 156 resulting from the heterolytic cleavage of the sulfonamide bond in benzenesulfonamides. researchgate.net Other common fragments observed are at m/z 92 and m/z 108, which are formed through rearrangements and further loss of SO₂. researchgate.net These characteristic fragmentation patterns allow for the rapid identification of sulfonamide-containing compounds in complex mixtures. benthamdirect.comingentaconnect.com

Proposed Fragmentm/z (Theoretical)Fragmentation Pathway
[C₄H₃S-SO₂NH-C₅H₉ + H]⁺232.0413Protonated Molecular Ion
[C₄H₃S-SO₂]⁺147.9700Cleavage of the S-N bond
[C₅H₉NH]⁺84.0813Cleavage of the S-N bond
[M+H - SO₂]⁺168.0772Rearrangement and loss of SO₂

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography provides definitive three-dimensional structural information for this compound analogues in the solid state. Both single-crystal and powder X-ray diffraction (XRD) techniques are employed to understand the precise molecular geometry, conformational preferences, and the arrangement of molecules in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Single-crystal X-ray diffraction allows for the precise measurement of atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. In related sulfonamide structures, the geometry around the sulfur atom is a distorted tetrahedron. nih.gov

Key geometric parameters for this compound analogues, as determined from crystallographic studies of similar compounds, are summarized below. For instance, in 4-methyl-N-propylbenzenesulfonamide, the S=O bond lengths range from 1.428(2) to 1.441(2) Å, and the S-N bond lengths are 1.618(2) and 1.622(3) Å. nih.gov The S-C bond length in the same structure is 1.766(3) Å. nih.gov The O-S-O bond angles are typically around 118-120°, while the N-S-C bond angles are closer to 107-108°. nih.gov These values are consistent with those reported for other azatricyclo-sulfonamide derivatives.

ParameterTypical Value (Å or °)Reference Compound(s)
S=O Bond Length1.42-1.44 Å4-methyl-N-propylbenzenesulfonamide nih.gov
S-N Bond Length1.61-1.65 Å4-methyl-N-propylbenzenesulfonamide nih.gov, Azatricyclo-sulfonamides
S-C (thiophene) Bond Length1.75-1.77 Å4-methyl-N-propylbenzenesulfonamide nih.gov, Azatricyclo-sulfonamides
O-S-O Bond Angle118-120°4-methyl-N-propylbenzenesulfonamide nih.gov
N-S-C Bond Angle106-109°4-methyl-N-propylbenzenesulfonamide nih.gov
C-S-N-C Torsion AngleVariable (gauche/trans)Ortho-(4-tolylsulfonamido)benzamides nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular hydrogen bonds. nih.govacs.org In this compound, the primary interaction is the N-H···O=S hydrogen bond, where the sulfonamide proton (N-H) donates to one of the sulfonyl oxygen atoms of an adjacent molecule. nih.govnih.gov These interactions typically result in the formation of supramolecular synthons, such as chains or ribbons, that extend throughout the crystal. acs.orgnih.gov For example, in 4-methyl-N-propylbenzenesulfonamide, N-H···O interactions form ribbons of molecules lying parallel to the ab plane, with donor-acceptor distances of approximately 2.93-2.97 Å. nih.gov

In addition to strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions can also play a significant role in stabilizing the crystal structure. researchgate.nettoho-u.ac.jp The thiophene ring can participate in π-π stacking, while various C-H bonds from the cyclopentyl and thiophene moieties can act as weak hydrogen bond donors to sulfonyl oxygens or the thiophene π-system of neighboring molecules. The interplay of these varied interactions dictates the final, densely packed three-dimensional architecture.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is determined by the torsion angles around the S-N and S-C bonds. Aromatic sulfonamides often adopt a synclinal conformation. nih.govacs.org The orientation of the cyclopentyl group relative to the thiophene-2-sulfonamide (B153586) moiety is a key conformational feature. Studies on conformationally diverse sulfonamide receptors show that rotation around single bonds allows these molecules to adopt various shapes to optimize crystal packing and intermolecular interactions. nih.gov

The conformation of the C-SO₂-NH-C segment is critical. In related structures, this segment has been observed in both gauche and trans conformations with respect to the S=O bonds. nih.gov This conformational flexibility can sometimes lead to the existence of different crystalline forms, known as polymorphs, where the same molecule adopts different conformations or packing arrangements. researchgate.net The specific conformation observed in the crystal is the one that represents the minimum of the lattice energy, resulting from a balance between intramolecular strain and favorable intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound by probing its electronic transitions. The primary chromophore in the molecule is the thiophene ring, which is an electron-rich aromatic system. The sulfonamide group acts as an auxochrome, modifying the electronic properties of the thiophene chromophore.

The UV-Vis spectrum of thiophene-based compounds is typically characterized by strong absorption bands in the UV region, corresponding to π→π* transitions within the conjugated system of the thiophene ring. nih.gov The introduction of the sulfonamide group at the 2-position can cause a shift in the absorption maximum (λₘₐₓ) and a change in the molar absorptivity (ε) compared to unsubstituted thiophene. This is due to the electron-withdrawing nature of the sulfonyl group, which influences the energy levels of the molecular orbitals involved in the electronic transitions.

In a study of thiophene-based pentameric ligands, the dominant absorption band between 414-422 nm was attributed to a π-π* excitation of the conjugated thiophene rings. nih.gov While this compound has a simpler structure, similar π→π* transitions are expected, likely at shorter wavelengths. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and assign the observed absorption bands. researchgate.net The solvent environment can also influence the position of the absorption bands, with polar solvents often causing shifts due to differential stabilization of the ground and excited states.

ChromophoreExpected Transition TypeApproximate λₘₐₓ Region (nm)Notes
Thiophene Ringπ → π230-280 nmThis is the primary absorption band, characteristic of the aromatic system.
Sulfonamide Groupn → σ< 220 nmWeaker transition involving non-bonding electrons on oxygen and nitrogen.

Investigation of Biological Activities and Molecular Mechanisms of N Cyclopentylthiophene 2 Sulfonamide Derivatives

Derivatives of N-cyclopentylthiophene-2-sulfonamide have garnered significant attention in medicinal chemistry due to their diverse biological activities. The inherent structural features of the thiophene (B33073) ring coupled with the versatile sulfonamide group allow for interactions with a wide array of biological targets. This section details the enzymatic inhibition studies and the corresponding molecular mechanisms elucidated for these compounds.

Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Zinc-Binding Mechanisms

Thiophene-based sulfonamides are recognized as a potent class of carbonic anhydrase inhibitors (CAIs). researchgate.net The foundational discovery that thiophene-2-sulfonamide (B153586) is a more effective CAI than sulfanilamide (B372717) has spurred extensive research into five-membered heterocyclic sulfonamides. nih.govdocumentsdelivered.com These compounds are lauded for their high potency and potential for isoform-selective inhibition. nih.gov

Mechanism of Inhibition: The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide group (R-SO₂NH⁻) to the zinc ion (Zn²⁺) located in the enzyme's active site. nih.govnih.gov This zinc ion is essential for the enzyme's catalytic function, which is the reversible hydration of carbon dioxide to bicarbonate. nih.gov The inhibitor's sulfonamide anion coordinates to the Zn(II) ion, which is normally held in a tetrahedral geometry by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.gov This binding event displaces the catalytically crucial zinc-bound water/hydroxide, thereby blocking the enzyme's activity. nih.gov Further stabilization of the inhibitor-enzyme complex occurs through hydrogen bonds formed between the sulfonamide's oxygen atoms and the side chain of the conserved "gatekeeper" residue, Threonine 199 (Thr199). nih.gov

Isoform Selectivity: Humans have 15 different CA isoforms, many of which are established therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer. nih.gov Achieving isoform selectivity is a critical goal in the design of CAIs to minimize side effects. unifi.it For thiophene sulfonamide derivatives, selectivity is largely influenced by the "tail" portion of the molecule, which extends from the core scaffold. nih.gov The variable amino acid residues lining the entrance of the active site cavity among different CA isoforms allow for the design of derivatives with specific interactions, leading to selective inhibition. nih.gov Studies on libraries of thiophene sulfonamides have demonstrated that modifications to the substituents on the thiophene ring or the sulfonamide nitrogen can significantly alter inhibitory activity and selectivity against various human CA (hCA) isoforms, such as the cytosolic hCA I and II, mitochondrial hCA VA and VB, and tumor-associated hCA IX and XII. researchgate.netnih.govmdpi.com For instance, some mono-substituted derivatives have shown significant selectivity for hCA II. mdpi.com

Compound ClassTarget Isoform(s)Inhibition Constants (Kᵢ / IC₅₀)Reference
Thiophene-based sulfonamideshCA-IKᵢ: 66.49 nM - 234.99 µM researchgate.net
IC₅₀: 69 nM - 70 µM researchgate.net
Thiophene-based sulfonamideshCA-IIKᵢ: 74.88 nM - 38.04 µM researchgate.net
IC₅₀: 23.4 nM - 1.405 µM researchgate.net
1,2,3-Triazole Thiophene SulfonamideshCA IIKᵢ: 2.4 nM and 4.5 nM (for specific derivatives) nih.gov

Urease Inhibition: Competitive Binding Modes and Kinetic Analysis

Thiophene sulfonamide derivatives have emerged as effective inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.orgnih.gov The inhibition of urease is a key strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori.

Mechanism and Binding Mode: The inhibitory action of these compounds against urease is often attributed to their ability to interact with the nickel ions in the enzyme's active site. dergipark.org.tr The sulfur atom of the thiophene or other moieties, along with the sulfonamide group, can chelate the two Ni²⁺ ions, preventing the substrate from binding and being hydrolyzed. dergipark.org.tr Molecular docking studies have further revealed that these derivatives form hydrogen bonds and other interactions with key amino acid residues within the active site, stabilizing the enzyme-inhibitor complex. frontiersin.orgresearchgate.net

Kinetic Analysis: Kinetic studies are crucial for understanding the mechanism of inhibition. For several thiophene-based sulfonamide and related derivatives, a competitive mode of inhibition has been identified. mdpi.comfrontiersin.org This is determined by constructing Lineweaver-Burk plots, which graph the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]) at various inhibitor concentrations. frontiersin.orgnih.gov A competitive inhibition pattern, where the lines intersect on the y-axis, indicates that the inhibitor competes with the substrate (urea) for binding to the enzyme's active site. frontiersin.org The inhibition constant (Kᵢ) quantifies the inhibitor's potency. Many synthesized thiophene sulfonamide derivatives exhibit significantly lower IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) compared to the standard urease inhibitor, thiourea. nih.govmdpi.comnih.gov

Compound DerivativeIC₅₀ Value (µM)Inhibition ModeReference
N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide17.1 (µg/mL)Not Specified nih.gov
N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide17.1 (µg/mL)Not Specified nih.gov
Morpholine-thiophene hybrid thiosemicarbazones3.80 - 5.77Not Specified frontiersin.orgnih.gov
Naproxen-sulfathiazole conjugate5.82 ± 0.28Competitive frontiersin.org
Sulfonamide-1,2,3-triazole-acetamides0.12 – 4.53Not Specified nih.gov
Thiourea (Standard)22.31 ± 0.03- frontiersin.orgnih.gov

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition: Interference with Folic Acid Biosynthesis

Sulfonamides, as a class, are well-known inhibitors of dihydropteroate synthetase (DHPS), a critical enzyme in the folic acid (folate) biosynthesis pathway in prokaryotes and lower eukaryotes. mdpi.comresearchgate.net This pathway is absent in higher organisms, which obtain folate from their diet, making DHPS an excellent target for antimicrobial agents. researchgate.netnih.gov

Mechanism of Action: The antimicrobial mechanism of sulfonamides stems from their structural similarity to para-aminobenzoic acid (pABA), the natural substrate of DHPS. researchgate.netresearchgate.net DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. mdpi.com Due to their structural analogy, sulfonamides act as competitive inhibitors, binding to the pABA pocket on the DHPS enzyme. researchgate.netnih.gov This binding can lead to the formation of a non-functional dihydropteroate analog that cannot be utilized by the subsequent enzyme in the pathway, dihydrofolate synthetase. researchgate.net The ultimate effect is the blockade of tetrahydrofolate synthesis, a cofactor essential for the production of nucleic acids and certain amino acids, which leads to the cessation of microbial growth and replication. researchgate.netresearchgate.net While specific studies on this compound are not prevalent in this context, its sulfonamide core suggests it would operate via this established competitive inhibition mechanism against DHPS.

Cyclooxygenase-2 (COX-2) Inhibition and Modulation of Inflammatory Pathways

Thiophene-containing compounds, particularly those incorporating a sulfonamide moiety, have been extensively investigated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govmdpi.com COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov While the COX-1 isoform is constitutively expressed and has housekeeping functions, the COX-2 isoform is inducible and its levels increase significantly during inflammation. mdpi.com

Mechanism and Selectivity: Selective COX-2 inhibitors offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. clevelandclinic.org The sulfonamide group is a well-established pharmacophore that contributes to COX-2 selectivity. frontiersin.orgnih.gov It is proposed that the sulfonamide moiety can insert into a secondary, hydrophobic side pocket present in the active site of COX-2 but absent in COX-1. This additional interaction enhances binding affinity and confers selectivity. By inhibiting COX-2, these compounds block the production of inflammatory prostaglandins, thereby reducing inflammation, pain, and fever. mdpi.comresearchgate.net Thiophene-based derivatives have shown potent anti-inflammatory activity in various assays, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range for COX-2 inhibition. mdpi.com

Compound ClassTargetIC₅₀ Value (µM)Reference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-20.31 - 1.40 mdpi.com
Naproxen-sulfanilamide conjugateCOX-26.69 ± 0.11 frontiersin.org
Naproxen-sulfathiazole conjugateCOX-25.82 ± 0.28 frontiersin.org

Factor Xa Inhibition: Mechanism of Action and Binding Characteristics

Factor Xa (FXa) is a trypsin-like serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. nih.govnih.gov Its primary function is to convert prothrombin to thrombin, the final enzyme that leads to the formation of a fibrin (B1330869) clot. nih.gov Therefore, inhibiting FXa is a highly effective strategy for anticoagulation to prevent and treat thromboembolic disorders. drugs.comwikipedia.orgclevelandclinic.org

Mechanism of Action: Direct FXa inhibitors function by binding directly to the active site of the FXa enzyme, blocking its proteolytic activity. nih.govwikipedia.org This prevents the amplification of the coagulation cascade and subsequent thrombus formation. nih.gov Research into thiophene-based compounds has identified potent FXa inhibitors. nih.gov Specifically, N²-thiophenecarbonyl anthranilamides have demonstrated significant anticoagulant effects, highlighting the importance of the thiophene ring for activity. nih.gov These inhibitors are designed to fit into the active site pockets of FXa. The binding characteristics often involve interactions with specific subsites (e.g., S1 and S4) within the FXa active site, which can be tailored by modifying the inhibitor's structure to improve potency and selectivity.

NLRP3 Inflammasome Inhibition: Molecular Basis of Action

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide range of pathogenic and sterile danger signals. nih.govresearchgate.net Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms. researchgate.net Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in numerous inflammatory diseases. researchgate.net

Molecular Basis of Action: A novel class of potent and selective NLRP3 inflammasome inhibitors is based on a sulfonamide-containing scaffold. nih.govnih.gov The molecular mechanism involves the direct binding of these compounds to the NLRP3 sensor protein. nih.govresearchgate.net This interaction is thought to stabilize an inactive conformation of NLRP3, thereby preventing its activation-induced oligomerization and the subsequent assembly of the entire inflammasome complex. researchgate.netmdpi.com By directly targeting the NLRP3 protein, these inhibitors block the downstream activation of caspase-1 and the release of IL-1β. nih.gov Some sulfonamide derivatives have demonstrated a distinct mode of action compared to other known NLRP3 inhibitors and have shown high potency, with IC₅₀ values in the nanomolar range for inhibiting IL-1β production. nih.govnih.gov The sulfonamide moiety itself has been suggested to be crucial for this selective inhibitory activity. nih.gov

Compound ClassTargetIC₅₀ ValueEffectReference
Aryl Sulfonamide DerivativesNLRP3Nanomolar concentrationsSpecific inhibition of NLRP3 activation nih.gov
Sulfonamide-containing scaffold (YQ128)NLRP30.30 ± 0.01 µMSelective inhibition of NLRP3 inflammasome researchgate.net
Sulfonamide-containing scaffold (JC121)NLRP3Not SpecifiedInhibits ASC aggregation and IL-1β secretion frontiersin.org
Sulfonamide-containing scaffold (Lead 19)NLRP30.12 ± 0.01 µMImproved potency and binding affinity (K₋: 84 nM) nih.gov

Tyrosine Kinase Inhibition: Mechanism and Specific Targets

Sulfonamide derivatives are recognized for their role as versatile agents in cancer therapy, with one of their key mechanisms of action being the inhibition of tyrosine kinases. nih.govmdpi.com These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. nih.gov

The general mechanism of action for many tyrosine kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme's catalytic domain. nih.gov While specific data on this compound is limited, the broader class of sulfonamides has been shown to disrupt pivotal signaling pathways in cancer progression through this mechanism. nih.govmdpi.com One of the key targets for sulfonamide derivatives in cancer therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor that is crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow and metastasize. nih.gov By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in tumor growth and progression. nih.gov

Antimicrobial Activity: Mechanistic Investigations at the Molecular Level

The sulfonamide functional group is a well-established pharmacophore in the development of antimicrobial agents. nih.gov The thiophene ring, also present in this compound, is another heterocyclic moiety known to be a component of various pharmacologically important compounds with antimicrobial properties. evitachem.com

The primary antibacterial mechanism of sulfonamides is the inhibition of folic acid synthesis in bacteria. nih.gov Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid. nih.govevitachem.com By competitively inhibiting DHPS, sulfonamides block the metabolic pathway for folic acid production, which is a vital precursor for the synthesis of nucleotides and ultimately DNA. This action results in a bacteriostatic effect, hindering the growth and replication of bacteria. nih.gov

Recent research has focused on derivatives of N-alkylthiophene-2-sulfonamides, specifically 5-bromo-N-alkylthiophene-2-sulfonamides, for their efficacy against clinically significant, drug-resistant bacterial strains. One such study investigated the activity of these compounds against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant pathogen. nih.gov The findings from this study are summarized in the table below.

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
5-bromo-N-propylthiophene-2-sulfonamideNDM-producing K. pneumoniae ST1470.390.78
5-bromo-N-ethylthiophene-2-sulfonamideNDM-producing K. pneumoniae ST147--
5-bromo-N-butylthiophene-2-sulfonamideNDM-producing K. pneumoniae ST147--
Data derived from a study on 5-bromo-N-alkylthiophene-2-sulfonamides. nih.govnih.govresearchgate.netnih.gov

In-silico studies have further elucidated the potential mechanism of action, showing that compounds like 5-bromo-N-propylthiophene-2-sulfonamide can interact with key residues in the active site of NDM-1, suggesting a direct inhibitory effect on this critical resistance enzyme. researchgate.net

While specific studies on the antifungal properties of this compound are not widely available, the broader class of sulfonamides has demonstrated inhibitory activity against certain fungi. nih.gov The proposed mechanisms of antifungal action for some sulfonamide derivatives involve the disruption of the fungal cell membrane integrity. mdpi.com However, unlike some antifungal agents that directly bind to ergosterol, a key component of the fungal cell membrane, some sulfonamides may exert their effects through alternative pathways that lead to membrane disruption. mdpi.com

Another potential target for sulfonamide-based antifungal agents is the inhibition of fungal carbonic anhydrases. nih.gov These enzymes are crucial for the growth and virulence of several pathogenic fungi. By inhibiting these enzymes, sulfonamide derivatives could potentially disrupt the pathogen's ability to survive and proliferate within the host. nih.gov

A significant body of research has explored the antiviral potential of sulfonamide derivatives against a wide range of viruses. mdpi.comnih.govnih.gov These compounds have been shown to target various stages of the viral life cycle. For instance, some sulfonamides act as inhibitors of viral enzymes that are critical for replication, such as HIV protease and reverse transcriptase. nih.gov

Another antiviral mechanism involves the targeting of zinc finger proteins, which are essential for the replication of retroviruses like HIV. nih.gov Certain sulfonamides can cause the ejection of zinc ions from these proteins, thereby inhibiting viral replication. nih.gov Furthermore, some sulfonamide derivatives function as HIV entry inhibitors by acting as antagonists of chemokine receptors. nih.gov The versatility of the sulfonamide scaffold allows for the development of compounds with activity against a diverse array of viruses, including influenza viruses, by potentially inhibiting viral neuraminidase or other key viral proteins. mdpi.commdpi.com

The sulfonamide class of drugs has a history of use in treating parasitic infections. For example, sulfadiazine, in combination with pyrimethamine, is a standard treatment for toxoplasmosis. The mechanism of action in these cases is again related to the inhibition of folic acid synthesis in the parasite.

While specific data on this compound is not available, the general principle of targeting essential metabolic pathways in parasites remains a viable strategy for this class of compounds. The development of novel sulfonamide derivatives continues to be an area of interest for discovering new treatments for parasitic diseases like malaria and trypanosomiasis.

Antiproliferative and Anticancer Mechanism Research (Target-Focused)

The antiproliferative and anticancer activities of sulfonamide derivatives are multifaceted, extending beyond tyrosine kinase inhibition. nih.govnih.gov These compounds have been investigated for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov

One of the key areas of research is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.gov These enzymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Sulfonamides are potent inhibitors of these enzymes, and their inhibition can disrupt the pH regulation in cancer cells, leading to reduced growth and survival. nih.govnih.gov

Furthermore, some sulfonamide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov This can involve the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.gov Additionally, these compounds can cause cell cycle arrest, often at the G1 or G2/M phases, preventing cancer cells from dividing and proliferating. nih.govnih.gov The ability of sulfonamide derivatives to target multiple pathways involved in cancer progression makes them a valuable scaffold for the development of novel anticancer agents. nih.gov

Investigation of Cell Cycle Modulation and Apoptosis Induction Pathways

Recent studies have highlighted the ability of various sulfonamide derivatives to interfere with the normal cell cycle and trigger apoptosis in cancer cells, suggesting their potential as anticancer agents.

Research on novel sulfonamide-based biguanides has demonstrated their efficacy in inducing cell cycle arrest and apoptosis in breast cancer cell lines. nih.gov One particular derivative, compound 2, which features an n-octyl chain, was found to be the most potent, with a half-maximal inhibitory concentration (IC50) of 114.0 μmol/L in MCF-7 cells. nih.gov The cytotoxic effects of this compound are linked to its ability to induce both early and late-stage apoptosis. nih.gov Mechanistic studies revealed that these derivatives promote mitochondrial dysfunction, as evidenced by increased production of intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. nih.gov This disruption of mitochondrial function is a key step in activating the intrinsic, or mitochondrial-associated, apoptosis-signaling pathway. nih.gov Furthermore, these compounds were observed to cause cell cycle arrest at the G0/G1 and G2/M phases, significantly hindering cancer cell proliferation and migration. nih.gov

Similarly, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative, referred to as S1, has shown selective cytotoxicity against acute leukemia (AL) cell lines, K562 and Jurkat, while being non-toxic to normal blood cells. researchgate.net In K562 cells, S1 induced cell cycle arrest at the G2/M phase and activated both the extrinsic and intrinsic apoptotic pathways. researchgate.net This was accompanied by an increase in Fas receptor (FasR) expression and apoptosis-inducing factor (AIF), along with a loss of mitochondrial potential and activation of caspase-3. researchgate.net In Jurkat cells, the compound caused cell cycle blockade at the G0/G1 phase and triggered the intrinsic apoptotic pathway, characterized by mitochondrial potential loss and reduced expression of the anti-apoptotic protein Survivin. researchgate.net

The combination of the sulfonamide sulfamethoxazole (B1682508) with the natural polyphenol quercetin (B1663063) has also been investigated for its anticancer properties. scispace.com This combination demonstrated potent anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines, including HCT-116, HepG2, MCF-7, and PC3. scispace.com In vivo studies using Ehrlich ascites carcinoma (EAC) tumor-bearing mice showed that the combination therapy led to the upregulation of the pro-apoptotic gene caspase-3 and downregulation of the pro-proliferative gene NF-κB, further confirming the induction of apoptosis. scispace.com

These findings underscore the role of sulfonamide derivatives in modulating critical cellular processes. By inducing cell cycle arrest and promoting apoptosis through various signaling pathways, these compounds represent a promising class of molecules for the development of novel cancer therapies.

Table 1: Effects of Sulfonamide Derivatives on Cell Cycle and Apoptosis

Compound/Derivative Cell Line(s) Effect on Cell Cycle Apoptotic Pathway(s) Induced Key Molecular Changes Reference(s)
Sulfonamide-based biguanide (B1667054) (compound 2) MCF-7, MDA-MB-231 Arrest at G0/G1 and G2/M phases Intrinsic (Mitochondrial) Increased ROS, Reduced mitochondrial membrane potential nih.gov
2,4-dinitrobenzenesulfonamide (S1) K562, Jurkat Arrest at G2/M (K562), G0/G1 (Jurkat) Extrinsic & Intrinsic (K562), Intrinsic (Jurkat) Increased FasR, AIF; Loss of mitochondrial potential; Caspase-3 activation (K562); Reduced Survivin (Jurkat) researchgate.net

| Sulfamethoxazole + Quercetin | HCT-116, HepG2, MCF-7, PC3 | Cell cycle arrest | Intrinsic | Upregulation of caspase-3, Downregulation of NF-κB | scispace.com |

Specific Protein and Pathway Inhibition Studies (e.g., c-kit tyrosine kinase, protein kinase B)

The targeted inhibition of specific proteins and signaling pathways that are dysregulated in cancer is a cornerstone of modern oncology. Sulfonamide derivatives have been explored as inhibitors of several key kinases, including c-kit tyrosine kinase and protein kinase B (Akt), which are pivotal in cell signaling pathways controlling cell growth, proliferation, and survival.

c-Kit Tyrosine Kinase Inhibition

The c-Kit receptor tyrosine kinase is a proto-oncogene that, when mutated or overexpressed, can drive the growth of various cancers, most notably gastrointestinal stromal tumors (GIST). nih.gov The inhibition of c-Kit's kinase activity is a validated therapeutic strategy. nih.gov Several small molecule tyrosine kinase inhibitors (TKIs) that incorporate a sulfonamide moiety have demonstrated potent inhibitory activity against c-Kit. nih.govselleckchem.com

For instance, Dasatinib, a multi-targeted TKI, potently inhibits c-Kit with a 50% inhibitory concentration (IC50) of 1.5 nM in cell culture. nih.gov Other TKIs with c-Kit inhibitory activity include Pazopanib and Sorafenib, the latter of which also targets Raf-1, B-Raf, VEGFRs, and PDGFR-β. nih.govselleckchem.com The general structure of many c-Kit inhibitors features a nitrogen heterocycle head, a hinge-binding element, a linker, and a tail ring, a motif into which sulfonamide groups can be incorporated. The inhibition of c-Kit by these agents can disrupt downstream signaling, leading to reduced cell proliferation and survival in cancers dependent on this pathway. nih.gov

Protein Kinase B (Akt) Inhibition

Protein kinase B, also known as Akt, is a serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation. nih.govtocris.com Elevated Akt activity, often resulting from mutations in the tumor suppressor gene PTEN, is a common feature in many cancers. nih.gov This makes Akt an attractive target for cancer therapy. nih.gov Inhibition of Akt can lead to the induction of apoptosis and can sensitize cancer cells to other therapeutic agents. nih.gov

Akt exerts its pro-survival effects by phosphorylating a wide range of downstream targets, including transcription factors like FOXO1 and other key signaling proteins such as Bad and MDM2. tocris.commdpi.com The development of specific Akt inhibitors is an active area of research. While direct studies on this compound as an Akt inhibitor are not prominent, the broader class of sulfonamides has been utilized in the design of kinase inhibitors. For example, sulfonamide derivatives have been synthesized as potential inhibitors of serine-threonine kinases, a class to which Akt belongs. nih.gov The inhibition of the PI3K/Akt pathway is a known mechanism through which some anticancer compounds induce apoptosis. mdpi.com

Table 2: Inhibition of Specific Kinases by Sulfonamide-Related Inhibitors

Kinase Target Inhibitor Example(s) IC50 / Potency Cellular Effect Reference(s)
c-Kit Tyrosine Kinase Dasatinib 1.5 nM (in culture) Inhibition of proliferation in c-Kit dependent cells nih.gov
c-Kit Tyrosine Kinase Sorafenib 68 nM Inhibition of multiple kinases including c-Kit selleckchem.com

| Protein Kinase B (Akt) | General Serine-Threonine Kinase Inhibitors | Varies | Induction of apoptosis, Reversion of transformed phenotype | nih.govnih.gov |

Sulfonamide Derivatives as Molecular Probes for Biological Pathway Elucidation

Beyond their direct therapeutic applications, sulfonamide derivatives are also valuable tools in chemical biology, serving as molecular probes to investigate and elucidate complex biological pathways. Their ability to be chemically modified allows for the incorporation of reporter groups, such as fluorescent tags, enabling the visualization and tracking of biological processes.

A notable application is the development of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging. nih.gov These probes are designed to target specific features of tumor cells. For example, some sulfonamide derivatives are known to be potent and selective inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in many types of tumors and is associated with tumor hypoxia and acidification of the extracellular environment. nih.gov

By conjugating a sulfonamide targeting group to a fluorescent naphthalimide core, researchers have created probes (e.g., SN-2NI and SD-NI) that can be taken up by cancer cells. nih.gov These probes exhibit low cytotoxicity and can generate strong fluorescent signals within the cells, allowing for high-quality imaging. nih.gov Such tools are invaluable for studying the distribution and activity of their target proteins in real-time and for non-invasively detecting cancers. The development of these molecular probes demonstrates the versatility of the sulfonamide scaffold in creating sophisticated chemical tools for biological research. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr of N Cyclopentylthiophene 2 Sulfonamide Analogues

Influence of the N-Cyclopentyl Moiety on Biological Activity and Binding Affinity

The N-substituent of the sulfonamide group plays a pivotal role in defining the interaction of the inhibitor with the target protein, often extending into specific pockets of the active site. The cyclopentyl group in N-cyclopentylthiophene-2-sulfonamide provides a balance of hydrophobicity and conformational rigidity that can be crucial for binding affinity.

Studies on related sulfonamide series have demonstrated that the nature of the N-substituent is a key determinant of potency and selectivity. For instance, in the exploration of ketamine analogues, modifying the N-alkyl chain length and branching significantly impacted anesthetic and analgesic properties, with longer chains sometimes leading to higher potency. mdpi.com In the context of carbonic anhydrase (CA) inhibitors, the "tail" of the inhibitor, which includes the N-substituent, interacts with a variety of amino acid residues at the entrance of the active site cavity. nih.gov The size, shape, and lipophilicity of this group dictate the quality of these interactions.

Replacing the cyclopentyl group with other cyclic or acyclic moieties can lead to varied outcomes:

Smaller alkyl groups (e.g., N-methyl, N-ethyl): These may fail to establish the necessary van der Waals contacts within a hydrophobic sub-pocket, leading to a loss of affinity.

Larger or bulkier groups (e.g., N-cyclohexyl, N-benzyl): These can either enhance binding by accessing deeper hydrophobic regions or cause steric hindrance, depending on the specific topology of the target's active site.

Introduction of polar functionalities: Incorporating polar groups into the N-substituent can form additional hydrogen bonds with residues in the active site, potentially increasing affinity and modulating solubility.

The optimal choice of the N-substituent is therefore highly target-dependent, and the cyclopentyl group often represents a favorable starting point for exploration due to its defined conformational space and moderate lipophilicity.

Role of Thiophene (B33073) Ring Substitutions (e.g., Halogens, other functional groups) on Activity and Selectivity

The thiophene ring serves as a central scaffold and its substitution is a critical strategy for fine-tuning electronic properties, binding interactions, and selectivity. nih.gov The sulfur atom within the thiophene ring can participate in hydrogen bonding, which enhances drug-receptor interactions. nih.gov Thiophene is often considered a bioisosteric replacement for a phenyl ring in drug design. nih.gov

Key substitution positions on the thiophene ring of a thiophene-2-sulfonamide (B153586) are typically C4 and C5. Research on various thiophene sulfonamide inhibitors has shown that substitutions at these positions can have profound effects:

Halogenation (F, Cl, Br): Introducing halogens at the C5 position is a common strategy. Halogens are electron-withdrawing and can alter the pKa of the sulfonamide group, influencing its binding to the catalytic metal ion (e.g., Zn²⁺ in carbonic anhydrases). Furthermore, a halogen atom can form specific halogen bonds or hydrophobic interactions with the target protein, thereby enhancing affinity. For example, in a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, chloro and bromo substitutions on the nicotinamide ring, which is attached to a thiophene, significantly influenced fungicidal activity. mdpi.com

Alkyl and Aryl Groups: Adding small alkyl groups can increase hydrophobic interactions. Larger aryl or heteroaryl groups can extend into adjacent binding pockets, dramatically increasing potency and modulating selectivity. In a study on cyclin-dependent kinase 5 (cdk5) inhibitors, a benzothiazolyl group attached to the thiophene ring was essential for activity. nih.gov

Polar Groups: The introduction of groups capable of hydrogen bonding, such as amino or hydroxyl groups, can establish new interactions with the protein backbone or specific residues, which can be pivotal for achieving selectivity for one enzyme isoform over another.

The following table summarizes the general effects of substitutions on the thiophene ring in related sulfonamide analogues.

Substitution PositionSubstituent TypeGeneral Effect on Activity/SelectivityPotential Rationale
C5Halogens (Cl, Br)Often increases potencyAlters sulfonamide pKa; forms halogen bonds or hydrophobic interactions
C5Small Alkyl (e.g., Methyl)Variable, can increase potencyEnhances hydrophobic interactions in specific pockets
C4 / C5Large Aryl/HeteroarylCan significantly increase potency and selectivityExtends into adjacent binding sites, forming extensive new interactions
C4 / C5Polar groups (-NH2, -OH)Can increase selectivityForms specific hydrogen bonds with isoform-specific residues

Impact of Sulfonamide Group Modifications on Target Interaction and Specificity

The sulfonamide group (-SO₂NH-) is a cornerstone of this class of compounds, often acting as a key zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases. nih.gov Its ability to coordinate with the catalytic zinc ion is fundamental to the inhibitory mechanism for this target class. However, modifications to this group or its replacement with bioisosteres can be a valid strategy to alter the mode of binding, improve properties, or target different enzyme classes.

Primary vs. Secondary Sulfonamides: For carbonic anhydrase inhibitors, there is often no major difference in inhibitory activity between primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides against certain isoforms (e.g., hCA I and II). nih.gov The secondary sulfonamide nitrogen in this compound still allows the sulfonamide to coordinate with the zinc ion.

Bioisosteric Replacement: Replacing the sulfonamide group with other acidic moieties (e.g., carboxylic acid, phosphonate) can be explored, but often leads to a significant loss of potency against metalloenzymes if the specific geometry for metal chelation is lost.

Sulfonamide Reversal (Aminosulfonamides): Inverting the sulfonamide to an aminosulfonyl moiety (-NHSO₂-) can drastically alter the electronic properties and hydrogen bonding capacity, leading to different SAR and potentially new biological targets.

Thiosemicarbazone Conjugation: In one study, aryl sulfonamides were conjugated with a thiosemicarbazone moiety. mdpi.com This created dual-function molecules capable of both CA inhibition and metal chelation, demonstrating how modifying the broader structure around the sulfonamide can introduce new functionalities. mdpi.com

The specificity of the interaction is highly dependent on the hydrogen bond network formed between the sulfonamide oxygens and nitrogen with residues in the active site, such as Thr199 in many carbonic anhydrases. nih.gov Any modification that disrupts this network can reduce affinity, while novel modifications that exploit different interactions can enhance specificity.

Correlation of Molecular Descriptors (e.g., electronic, steric, hydrophobic) with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the physicochemical properties that drive the biological activity of a series of compounds. nih.gov For thiophene sulfonamide analogues, QSAR models often reveal the importance of a combination of electronic, steric, and hydrophobic descriptors.

A typical QSAR study on sulfonamide derivatives might identify the following correlations: nih.govekb.eg

Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and partial atomic charges are often correlated with activity. For instance, the electronegativity of substituents on the thiophene ring can influence the pKa of the sulfonamide, which is a critical parameter for zinc binding. A QSAR study on anticancer sulfonamides found that electronegativity was a key predictor of activity. nih.gov

Steric Descriptors: Molecular weight, molar refractivity, and van der Waals volume are used to model the influence of the analogue's size and shape on its ability to fit into the binding site. A good fit maximizes favorable interactions and avoids steric clashes.

A hypothetical QSAR equation for a series of thiophene-2-sulfonamide analogues might look like:

log(IC₅₀) = c₀ + c₁(logP) - c₂(Molar Refractivity) + c₃*(LUMO Energy)

This equation would suggest that activity increases with hydrophobicity and higher LUMO energy but decreases with molecular size. Such models provide a quantitative framework for the SAR insights and guide the rational design of new, more potent compounds. nih.gov

Design Principles for Modulating Selectivity and Potency based on SAR Insights

The collective SAR and SPR data provide a set of guiding principles for the rational design of new this compound analogues with enhanced potency and selectivity.

Exploit Isoform-Specific Subpockets: Selectivity often arises from differences in the amino acid residues lining the active site entrance among different enzyme isoforms. The "tail" portion of the inhibitor (the N-cyclopentyl group and thiophene substituents) should be designed to maximize interactions with unique residues in the target isoform while creating unfavorable interactions (e.g., steric clashes) with off-target isoforms. For instance, orienting a bulky substituent towards a region that is spacious in the target but constricted in an off-target enzyme is a classic strategy.

Fine-Tune the Sulfonamide pKa: The inhibitory potency against metalloenzymes is often related to the deprotonation state of the sulfonamide. Electron-withdrawing substituents on the thiophene ring (e.g., halogens at C5) can lower the pKa, increasing the population of the anionic form at physiological pH, which is the species that binds to the zinc ion. This can enhance potency.

Balance Hydrophobicity and Solubility: While hydrophobic interactions are key for the affinity of the tail group, excessive lipophilicity can lead to poor solubility, off-target toxicity, and unfavorable pharmacokinetic properties. A balance must be struck, often by incorporating polar groups or nitrogen-containing heterocycles that can improve solubility without sacrificing key binding interactions.

Utilize Structure-Based Design: When the crystal structure of the target enzyme is available, molecular docking and X-ray crystallography can provide precise information about the binding mode. nih.gov This allows for the targeted design of modifications that form specific hydrogen bonds, halogen bonds, or hydrophobic interactions to maximize affinity and selectivity. For example, observing a nearby polar residue in a crystal structure would prompt the design of an analogue with a hydrogen bond donor/acceptor at the corresponding position.

By integrating these principles, medicinal chemists can move beyond trial-and-error and systematically engineer this compound analogues with optimized therapeutic potential.

Advanced Analytical Methodologies for N Cyclopentylthiophene 2 Sulfonamide Research

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of N-cyclopentylthiophene-2-sulfonamide, offering high-resolution separation for purity determination and real-time monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sulfonamides and thiophene (B33073) derivatives. For a compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 column, which separates compounds based on their hydrophobicity.

A study on thiophenic compounds in liquid fuel desulfurization utilized a fast HPLC-UV method that could be adapted for this compound. mdpi.com The method employed an isocratic elution with a mobile phase of acetonitrile (B52724) and water, allowing for the separation and quantification of thiophenic compounds in under 10 minutes. mdpi.com For this compound, a similar mobile phase composition, potentially with the addition of a small amount of acid like formic acid to ensure good peak shape, would be a logical starting point for method development. Detection would typically be performed using a UV detector, as the thiophene and sulfonamide moieties are chromophoric.

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on common practices for similar compounds:

Table 1: Hypothetical HPLC Parameters for this compound Analysis

Parameter Value
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 254 nm)

| Column Temperature | 30 °C |

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. The applicability of GC to this compound would depend on its volatility and thermal stability. Given the presence of the sulfonamide group, derivatization might be necessary to improve its volatility and prevent thermal degradation in the GC inlet and column. However, studies on thiophene derivatives in various matrices have successfully employed capillary GC. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the analysis of this compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective determination of sulfonamides in various samples, including environmental and biological matrices. researchgate.netnih.govnih.gov An LC-MS/MS method for this compound would likely utilize an electrospray ionization (ESI) source in positive ion mode, as sulfonamides are readily protonated. The tandem mass spectrometry aspect (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce characteristic product ions. This provides a high degree of selectivity and sensitivity.

The fragmentation of sulfonamides in MS/MS has been studied, and common fragmentation pathways involve the cleavage of the S-N bond and the loss of SO2. nih.gov For this compound, one would expect to observe fragment ions corresponding to the thiophene-sulfonyl moiety and the protonated cyclopentylamine (B150401).

Table 2: Plausible LC-MS/MS Parameters for this compound

Parameter Value
LC Column C18, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid (Gradient elution)
Ionization Source Electrospray Ionization (ESI), Positive Mode

| MS/MS Transitions | Precursor Ion ([M+H]+) → Product Ion 1 (e.g., thiophene-sulfonyl fragment), Product Ion 2 (e.g., cyclopentylamine fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly if the compound is sufficiently volatile or can be derivatized. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron impact ionization. Studies on thiophene derivatives have shown that GC-MS allows for the unequivocal assignment of individual compounds, even in complex mixtures. nih.govnih.govresearchgate.net The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the cyclopentyl group and the thiophene-sulfonamide bond.

Capillary Electrophoresis for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) offers an alternative high-resolution separation technique for the analysis of ionizable compounds like this compound. CE separates analytes based on their charge-to-size ratio in an electric field.

Several modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), have been successfully applied to the analysis of various sulfonamides. nih.govresearchgate.net CZE separates ions based on their electrophoretic mobility, while MEKC can separate both neutral and charged analytes by incorporating a surfactant into the buffer to form micelles. analyticaltoxicology.com A review of CE methods for sulfonamide analysis highlights its utility in pharmaceutical and food analysis. nih.govresearchgate.net For this compound, a CZE method would likely use a buffer at a pH where the sulfonamide group is ionized. The high efficiency of CE can provide excellent resolution, making it suitable for purity analysis and the separation of closely related impurities.

Development of Novel Spectroscopic Probes for this compound Detection in Research Matrices

While not a separation technique, the development of novel spectroscopic probes represents an important area of analytical research for the specific detection of this compound. These probes are molecules designed to exhibit a change in their spectroscopic properties (e.g., fluorescence) upon binding to the target analyte.

Research into fluorescent probes for the detection of sulfonamides and thiophenols provides a foundation for the potential development of a probe for this compound. For instance, probes have been designed that utilize the sulfonamide group as a recognition site. nih.gov A probe for this compound could be engineered to specifically interact with its unique combination of a thiophene ring and a sulfonamide moiety, leading to a measurable optical response. Such a probe would enable rapid and sensitive detection of the compound in various research matrices without the need for extensive sample preparation and chromatographic separation.

Emerging Research Directions and Potential Non Clinical Applications of N Cyclopentylthiophene 2 Sulfonamide

N-Cyclopentylthiophene-2-sulfonamide as a Scaffold for Rational Drug Design and Optimization (Pre-clinical Lead Discovery)

The this compound structure represents a compelling starting point for rational drug design and the discovery of pre-clinical lead compounds. This is attributed to the distinct properties of its constituent moieties: the thiophene-2-sulfonamide (B153586) core and the N-cyclopentyl substituent.

The thiophene-2-sulfonamide scaffold is a recognized pharmacophore with a proven track record in medicinal chemistry. Thiophene (B33073) rings are electron-rich aromatic systems that can engage in various intermolecular interactions with biological targets, including hydrogen bonding (via the sulfur atom's lone pairs), π-π stacking, and hydrophobic interactions. nih.govmdpi.com The sulfonamide group is a versatile functional group known to act as a hydrogen bond donor and acceptor, and it is a key feature in a wide array of therapeutics, including antibacterial, anticancer, and anti-inflammatory agents. researchgate.netnih.gov Derivatives of thiophene-2-sulfonamide have been specifically investigated as potent inhibitors of various enzymes, most notably carbonic anhydrases, which are implicated in conditions like glaucoma. acs.orgnih.gov

The addition of the N-cyclopentyl group further refines the molecule's potential. The cyclopentyl ring introduces several advantageous properties:

Increased Lipophilicity: The aliphatic, cyclic nature of the cyclopentyl group increases the molecule's lipophilicity compared to smaller alkyl chains or polar substituents. This can enhance membrane permeability and improve access to hydrophobic binding pockets within target proteins.

Conformational Rigidity: Compared to a linear N-pentyl chain, the cyclopentyl group is more conformationally restricted. fiveable.me This rigidity can help to lock the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity for a specific target. fiveable.menih.gov

Metabolic Stability: The cyclic structure can confer greater metabolic stability by shielding adjacent bonds from enzymatic degradation, a desirable trait in lead optimization. scientificupdate.com

The combination of the versatile thiophene-2-sulfonamide core with the modulating properties of the cyclopentyl group makes this compound an attractive scaffold. In pre-clinical lead discovery, this molecule could serve as a foundational structure for developing inhibitors against various enzyme families. By systematically modifying the thiophene ring (e.g., with halogen or alkyl groups) or the cyclopentyl substituent, medicinal chemists can generate a library of analogues to probe structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Enzyme Targets for this compound Derivatives
Enzyme ClassTherapeutic AreaRationale for Targeting
Carbonic AnhydrasesGlaucoma, OncologyThe sulfonamide moiety is a classic zinc-binding group for this enzyme class. nih.gov
KinasesOncology, InflammationThe thiophene scaffold can be decorated to interact with the hinge region of the ATP-binding site. mdpi.com
ProteasesInfectious Diseases, OncologyThe sulfonamide group can act as a transition-state mimic or interact with active site residues. nih.gov
Dihydropteroate (B1496061) Synthase (DHPS)Bacterial InfectionsSulfonamides are known inhibitors of this enzyme in the folate biosynthesis pathway. evitachem.comnih.gov

Application in Chemical Biology as Selective Probes for Protein Function Studies

Beyond its role as a potential therapeutic scaffold, this compound and its derivatives hold promise as chemical probes for studying protein function. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to investigate that protein's role in cellular pathways and disease processes.

The key to a good chemical probe is high selectivity for its intended target over other related proteins. The defined structure of this compound provides a framework for achieving such selectivity. As demonstrated in studies with related compounds, subtle modifications to the thiophene sulfonamide core can dramatically alter binding affinity and selectivity for different isoforms of an enzyme, such as carbonic anhydrase. nih.gov The cyclopentyl group, by filling a specific hydrophobic pocket, could contribute significantly to this selectivity.

For use as a chemical probe, the this compound scaffold could be functionalized with reporter tags, such as:

Fluorescent Dyes: Attachment of a fluorophore would allow for visualization of the target protein's localization and dynamics within cells using techniques like fluorescence microscopy.

Biotin Tags: Biotinylation would enable the pull-down and isolation of the target protein and its binding partners from cell lysates, facilitating proteomic studies.

Photo-affinity Labels: Incorporation of a photoreactive group would allow for covalent cross-linking of the probe to its target protein upon UV irradiation, enabling definitive target identification.

By developing a selective probe based on this scaffold, researchers could elucidate the function of previously uncharacterized enzymes or explore the specific roles of different enzyme isoforms in health and disease.

Exploration of this compound in Material Science or other Non-Biological Chemical Systems

While the primary interest in thiophene sulfonamides lies in their biological activity, the inherent chemical properties of the thiophene ring suggest potential, albeit less explored, applications in material science. Thiophene itself is a fundamental building block for conducting polymers and organic electronic materials due to its aromaticity and the ability of the sulfur atom to facilitate electron delocalization. nih.govresearchgate.netresearchgate.net

Thiophene-based materials are utilized in a variety of applications, including:

Organic field-effect transistors (OFETs)

Organic light-emitting diodes (OLEDs)

Photovoltaic cells researchgate.net

The this compound molecule could potentially be explored as a monomer or a dopant in the creation of novel functional polymers. The sulfonamide group could influence intermolecular interactions and the self-assembly properties of the resulting material, while the cyclopentyl group could impact solubility and processing characteristics. While specific research on this compound in this area is not currently available, the known utility of thiophene derivatives provides a rationale for future investigation into its electronic and photophysical properties. researchgate.net

Future Prospects for Novel Target Identification and Mechanism-Based Drug Discovery

The this compound scaffold holds significant potential for future drug discovery efforts, particularly in the identification of novel therapeutic targets and the development of mechanism-based drugs. The broad bioactivity of sulfonamides suggests they can interact with a wide range of biological macromolecules. ajchem-b.comnih.gov

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could be a powerful approach. A library of derivatives based on the this compound scaffold could be screened against various disease models (e.g., cancer cell lines, microbial cultures). If a compound shows a desirable effect, target deconvolution studies can be initiated to identify its molecular target. This approach can uncover novel drug targets and disease pathways that might be missed by more traditional, target-based methods.

Furthermore, the chemical reactivity of the thiophene ring and the electronic nature of the sulfonamide group could be exploited for mechanism-based drug discovery. This involves designing molecules that, after binding to their target, undergo a chemical reaction to form a covalent bond, leading to irreversible inhibition. This can result in prolonged duration of action and increased potency. The thiophene moiety can be functionalized to act as a latent reactive handle that is unmasked within the specific chemical environment of an enzyme's active site.

Challenges and Opportunities in the Academic Research of Thiophene Sulfonamides

The academic exploration of thiophene sulfonamides, including this compound, faces several challenges but also presents numerous opportunities.

Challenges:

Synthesis: While many methods exist for synthesizing sulfonamides and functionalizing thiophenes, developing efficient, scalable, and regioselective synthetic routes for novel derivatives can be challenging. nih.govresearchgate.net

Target Selectivity: A major hurdle in sulfonamide drug development is achieving high selectivity for the desired target over related proteins (e.g., different carbonic anhydrase isoforms), which is crucial for minimizing off-target effects.

Lack of In Vivo Data: Much of the initial research on novel sulfonamides is confined to in vitro enzymatic assays. A significant challenge is progressing promising compounds to cellular and in vivo models to evaluate their efficacy and pharmacokinetic properties. tandfonline.com

Mechanism of Action: For many novel bioactive sulfonamides, the precise mechanism of action remains unknown or is only suggested by computational studies. Experimental validation is a critical but often resource-intensive step. tandfonline.com

Opportunities:

Antimicrobial Resistance: With the rise of drug-resistant bacteria, there is an urgent need for new antimicrobial agents. Thiophene sulfonamides that inhibit bacterial-specific enzymes, such as DHPS, represent a significant opportunity. tandfonline.comnih.gov

Neglected Diseases: The versatility of the scaffold makes it suitable for exploring treatments for neglected tropical diseases, where there is a lack of effective and affordable medicines.

Computational Chemistry: Advances in computational modeling and machine learning can accelerate the design and optimization of thiophene sulfonamide derivatives, predicting their binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to guide synthetic efforts.

Interdisciplinary Collaboration: The exploration of these compounds benefits greatly from collaboration between synthetic chemists, biochemists, pharmacologists, and material scientists to fully realize their potential in both medicine and technology.

Table 2: Summary of Challenges and Opportunities
AspectChallengesOpportunities
ChemistryDeveloping efficient and selective synthetic routes.Leveraging new synthetic methodologies and catalytic systems.
BiologyAchieving high target selectivity to avoid off-target effects.Addressing antimicrobial resistance and neglected diseases.
Translational ScienceBridging the gap from in vitro activity to in vivo efficacy.Utilizing phenotypic screening for novel target discovery.
TechnologyLimited exploration in non-biological fields.Applying computational tools for rational design and property prediction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentylthiophene-2-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclopentylation of amines followed by sulfonamide formation. Key steps include:

  • Cyclopentylation : Reacting cyclopentylamine with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) .
  • Sulfonamide Formation : Coupling via nucleophilic substitution, optimized by controlling temperature (0–5°C for exothermic reactions) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies cyclopentyl (δ 1.5–2.0 ppm, multiplet) and thiophene protons (δ 7.2–7.5 ppm, doublet). ¹³C NMR confirms sulfonamide (-SO₂NH-) at δ 40–45 ppm .
  • IR Spectroscopy : Peaks at 1150–1300 cm⁻¹ (S=O asymmetric stretching) and 3250–3350 cm⁻¹ (N-H stretching) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) for molecular weight validation .
  • Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Assay Variability : Test the compound under standardized conditions (e.g., fixed pH, temperature) to minimize inter-lab discrepancies .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >99% purity, as impurities (e.g., unreacted thiophene) may skew activity .
  • Structural Confirmation : Compare X-ray crystallography data (if available) with computational models to rule out stereochemical mismatches .

Q. What computational strategies predict the binding affinity of this compound with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide targets (e.g., carbonic anhydrase). Focus on key interactions: sulfonamide oxygen with Zn²⁺ in active sites .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify residues critical for interaction .
  • QSAR Modeling : Coramine substituent effects (e.g., cyclopentyl vs. cyclohexyl) with IC₅₀ values to design analogs .

Q. How to design a structure-activity relationship (SAR) study for modifying the thiophene ring in this compound?

  • Methodological Answer :

  • Substitution Strategy : Introduce electron-withdrawing groups (e.g., -NO₂ at thiophene C5) to enhance electrophilicity and binding .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinase assays) with IC₅₀ determination. Compare with parent compound .
  • Data Analysis : Use multivariate regression to link substituent properties (Hammett σ, logP) with activity trends .

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